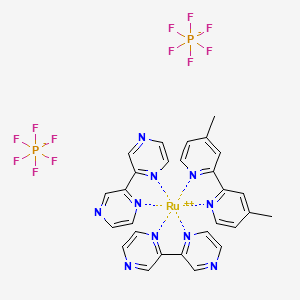
(2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the coordination of ruthenium with bipyrazine and 4-methylpyridine ligands. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at room temperature .
化学反応の分析
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate has several scientific research applications:
作用機序
The mechanism of action of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the interaction of its ruthenium center with various molecular targets. The compound can absorb light energy, which excites the electrons in the ruthenium center. This excited state can then transfer energy to other molecules, facilitating various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
Similar compounds to (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate include:
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is also used as a photocatalyst and has similar applications in chemistry and biology.
(2,2’-Bipyridine)ruthenium(II) chloride: Another similar compound used in catalysis and photochemistry.
The uniqueness of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate lies in its specific ligand structure, which can influence its reactivity and the types of reactions it can catalyze .
特性
分子式 |
C28H24F12N10P2Ru |
|---|---|
分子量 |
891.6 g/mol |
IUPAC名 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.2C8H6N4.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-6H;;;/q;;;2*-1;+2 |
InChIキー |
WHNZUEDXAPSDJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



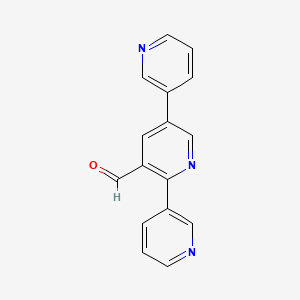
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
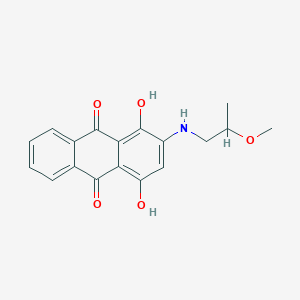
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)

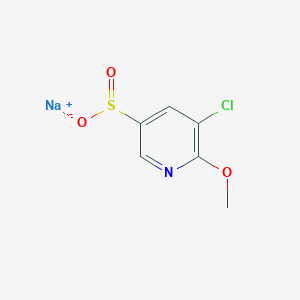



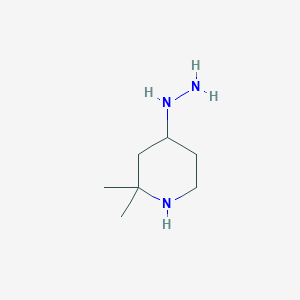

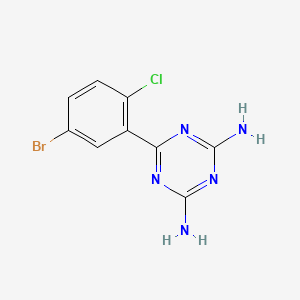
![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
